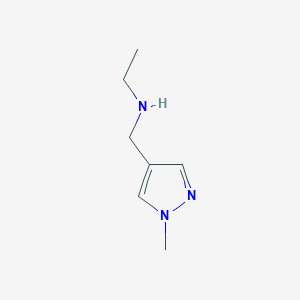

ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine

説明

The compound “1H-Pyrazole, 1-methyl-” is a related compound with the molecular formula C4H6N2 . Another related compound is “(1-methyl-1H-pyrazol-4-yl)methanol” with the molecular formula C5H8N2O .

Synthesis Analysis

There are several papers discussing the synthesis of related compounds. For instance, a paper discusses the design, synthesis, and biological evaluation of a series of novel sEH inhibitors containing a N-substituted piperidine ring .

Molecular Structure Analysis

The molecular structure of “1H-Pyrazole, 1-methyl-” is available as a 2D Mol file . The structure of “(1-methyl-1H-pyrazol-4-yl)methanol” is also available .

Chemical Reactions Analysis

A paper discusses the synthesis of key intermediates in the preparation of zolazepam .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(1-methyl-1H-pyrazol-4-yl)methanol” include a molecular weight of 112.13 g/mol, a topological polar surface area of 38 Ų, and a complexity of 76.8 .

科学的研究の応用

Synthesis of New Chemical Compounds

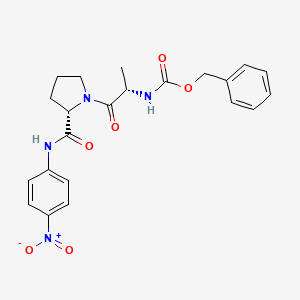

Research by Driessen (2010) involved the synthesis of new chemical compounds, including those derived from ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, which were used to create chelating agents (Driessen, 2010).

Structural and Bioactivity Analysis

Titi et al. (2020) synthesized and characterized various pyrazole derivatives, including ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, analyzing their structure through spectroscopy and X-ray crystallography. The study also explored their biological activity, including antitumor and antimicrobial effects (Titi et al., 2020).

Polymerization and Catalysis Research

Matiwane et al. (2020) researched the use of pyrazolyl compounds, such as ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, in the catalysis of the copolymerization of CO2 and cyclohexene oxide. This highlighted the potential of these compounds in polymer chemistry and environmental applications (Matiwane, Obuah, & Darkwa, 2020).

Development of New Heterocyclic Compounds

Ghaedi et al. (2015) focused on the efficient synthesis of new pyrazolo[3,4-b]pyridine products using pyrazole-5-amine derivatives, which include ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine. Their research contributed to the development of N-fused heterocyclic compounds (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).

Synthesis of Pharmaceutical Compounds

Studies have also been conducted on the synthesis of various pharmaceutical compounds using ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine. These include research on compounds with potential anti-tubercular activity and molecular docking studies to evaluate their efficacy (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).

将来の方向性

特性

IUPAC Name |

N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLNVYLYQXAOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-Pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1359158.png)